4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester
Overview
Description
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the success of the Suzuki–Miyaura coupling reaction, in which this compound participates, depends on the reaction conditions, which need to be mild and tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation reactions.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and water
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation
Scientific Research Applications
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is used in various scientific research applications:
Organic Synthesis: As a reagent in the formation of complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)phenylboronic Acid Pinacol Ester
- 4-(4-Boc-piperazinemethyl)phenylboronic Acid Pinacol Ester
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
Uniqueness
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is unique due to its acetyl group, which provides additional reactivity and functionalization options compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules where additional functional groups are required .
Properties
IUPAC Name |
1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682243 | |
Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-38-8 | |
Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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